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Introduction
Phenol-chloroform extraction is a highly effective and widely used method for purifying DNA

from various biological samples. This technique relies on the principles of liquid-liquid

extraction to separate nucleic acids from proteins and other cellular contaminants. Phenol, an

organic solvent, denatures proteins, causing them to precipitate out of the aqueous solution.

Chloroform enhances the denaturation of proteins and aids in the separation of the aqueous

and organic phases. Isoamyl alcohol is often included to prevent foaming. Following extraction,

the DNA is typically precipitated using ethanol or isopropanol, washed, and then resuspended

in a suitable buffer. This method consistently yields high-molecular-weight DNA suitable for a

variety of downstream applications, including PCR, sequencing, and cloning.

Safety Precautions
Phenol and chloroform are hazardous chemicals and must be handled with extreme care in a

chemical fume hood while wearing appropriate personal protective equipment (PPE), including

a lab coat, safety goggles, and chemical-resistant gloves.[1] Phenol is corrosive and can cause

severe skin burns, while chloroform is a suspected carcinogen and can cause dizziness and

fainting.[1] All waste containing phenol and chloroform must be disposed of as hazardous

chemical waste according to institutional guidelines.
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Experimental Protocols
This section details the step-by-step protocol for DNA extraction using the phenol-chloroform

method from various sample types.

Reagent Preparation
Lysis Buffer (for mammalian cells and tissues): 100 mM Tris-HCl (pH 8.0), 200 mM NaCl, 5

mM EDTA (pH 8.0), 1% SDS.

Proteinase K: 20 mg/mL stock solution in sterile water.

Buffered Phenol (pH 8.0): Commercially available or prepared by equilibrating distilled

phenol with an equal volume of 1 M Tris-HCl (pH 8.0).

Phenol:Chloroform:Isoamyl Alcohol (25:24:1): A mixture of buffered phenol, chloroform, and

isoamyl alcohol in the specified ratio.

Chloroform:Isoamyl Alcohol (24:1): A mixture of chloroform and isoamyl alcohol.

3 M Sodium Acetate (pH 5.2): For DNA precipitation.

Ethanol: 100% and 70% (ice-cold).

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0).

Protocol for Cultured Mammalian Cells
Cell Lysis:

Pellet approximately 5 x 107 cells by centrifugation.

Resuspend the cell pellet in 10 mL of Lysis Buffer.

Add Proteinase K to a final concentration of 100 µg/mL.

Incubate the lysate at 55°C for 2-4 hours or overnight with gentle agitation until the

solution is clear.[2]
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Phenol-Chloroform Extraction:

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.

Mix gently by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 5,000 x g for 15 minutes at room temperature to separate the phases.[2]

Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding

the protein interface and the lower organic phase.

Chloroform Extraction:

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

Mix gently by inverting the tube for 5 minutes.

Centrifuge at 5,000 x g for 10 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new tube.

DNA Precipitation:

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix.

Add 2-2.5 volumes of ice-cold 100% ethanol and mix gently by inverting the tube until a

white DNA precipitate becomes visible.

Incubate at -20°C for at least 1 hour or overnight to precipitate the DNA.

DNA Washing and Resuspension:

Pellet the DNA by centrifugation at 12,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant without disturbing the pellet.

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 10 minutes at 4°C.
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Carefully decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry the

pellet.

Resuspend the DNA pellet in an appropriate volume of TE Buffer.

Protocol for Animal Tissues (e.g., Liver, Muscle)
Tissue Homogenization and Lysis:

Weigh 10-30 mg of fresh or frozen tissue.[3]

Mince the tissue into small pieces on a clean surface.

Place the minced tissue in a microcentrifuge tube containing 500 µL of Lysis Buffer.

Add Proteinase K to a final concentration of 100 µg/mL.

Incubate at 55°C overnight with agitation until the tissue is completely lysed.[3]

Phenol-Chloroform Extraction:

Follow steps 2 and 3 from the "Protocol for Cultured Mammalian Cells".

DNA Precipitation and Washing:

Follow steps 4 and 5 from the "Protocol for Cultured Mammalian Cells".

Data Presentation
Expected DNA Yield and Quality
The yield and quality of the extracted DNA can vary depending on the starting material and the

precision of the procedure. The following tables summarize typical quantitative data.
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Starting Material
Amount of Starting
Material

Expected DNA
Yield

Reference

Cultured Mammalian

Cells
5 x 107 cells ~200 µg [4]

Human Blood (Fresh) 500 µL 22 ± 2.97 µg

Human Blood

(Frozen)
500 µL 20.5 ± 3.97 µg

Avian Blood (Gallus

gallus)
Not specified 85.75 ± 17.99 ng/µL [5]

Avian Blood (Columba

sp.)
Not specified 14.59 ng/µL (mean) [5]

Mammalian Blood

(Mus musculus)
Not specified

Lower than avian

blood
[5]

Animal Tissue

(Muscle)
10-30 mg

Variable, protocol is

for small scale
[3]

Animal Tissue (Liver) 0.01-0.50 g Variable

DNA Quality Assessment
The purity of the extracted DNA is assessed using spectrophotometry.

Quality Metric Ideal Ratio
Indication of
Contamination

A260/A280 ~1.8

A ratio < 1.8 indicates protein

contamination. A ratio > 2.0

may indicate RNA

contamination.

A260/A230 2.0 - 2.2

A lower ratio may indicate

contamination with phenol,

chaotropic salts, or

carbohydrates.
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Experimental Workflow
The following diagram illustrates the key steps in the phenol-chloroform DNA extraction

workflow.
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Phenol-Chloroform DNA Extraction Workflow
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Caption: Workflow of DNA extraction using the phenol-chloroform method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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